Ethyl (R)-3-hydroxyhexanoate
Overview
Description
Ethyl ®-3-hydroxyhexanoate is a chiral building block for the preparation of bioactive compounds used in the pharmaceutical industry . It is formed during the hydrolysis of poly-3-hydroxybutyrate .
Synthesis Analysis
The synthesis of Ethyl ®-3-hydroxyhexanoate involves the use of alcohol dehydrogenases (ADHs) and a substrate-coupled cofactor regeneration system . A study has shown that about 780 g L −1 (6 M) ethyl acetoacetate is completely converted into ethyl ®-3-hydroxybutyrate in only 2.5 h with 99.9% ee and 7488 g L −1 d −1 space–time yield .Scientific Research Applications
Enzymatic Synthesis Approaches
Ethyl (R)-3-hydroxyhexanoate and its variants have been the subject of various biochemical synthesis approaches. One study describes the use of Pichia methanolica for the reduction of ethyl 5-oxo-hexanoate to ethyl (S)-5-hydroxyhexanoate, achieving high yield and enantiomeric excess ((Nanduri et al., 2001)). Another approach involves the bioreduction of ethyl 3-oxohexanoate to this compound using microorganisms like Kluyveromyces marxianus, resulting in high conversion and enantioselectivity ((Ramos et al., 2011)).
Polyhydroxyalkanoate (PHA) Applications
Poly[(R)-3-hydroxybutyrate-(R)-3-hydroxyhexanoate] (PHBHx), a derivative of this compound, shows promise in tissue engineering and drug delivery. A study highlights its application in developing water-soluble thermogels for sustained and constant delivery of anticancer drugs, showing enhanced effects on melanoma tumors ((Jiang et al., 2019)).
Biodegradation Studies
This compound derivatives have also been involved in studies of biodegradation. For instance, the metabolites of di-ethylhexyl phthalate (DEHP) and di-ethylhexyl adipate (DEHA) were found to inhibit the growth of soil microorganisms like Rhodococcus rhodochrous ((Nalli et al., 2006)).
Fragrance Industry Applications
Ethyl 6-acetoxyhexanoate, a compound related to this compound, has been synthesized for applications in the fragrance industry. Its synthesis involves the formation of ethyl 6-hydroxyhexanoate and is characterized by a raspberry-like odor ((McCullagh et al., 2017)).
Hydrolysis and Purification Processes
The hydrolysis and purification processes involving this compound derivatives are vital in the production of medium-chain-length polyhydroxyalkanoates (mcl-PHA), which have medical applications. A novel process was developed for isolating such polymers from Pseudomonas putida species using nonchlorinated solvents ((Wampfler et al., 2010)).
Properties
IUPAC Name |
ethyl (3R)-3-hydroxyhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIITRHDCNUHV-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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